molecular formula C23H23N5O3 B496353 4-amino-N-[2-({[2-(benzyloxy)naphthalen-1-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide

4-amino-N-[2-({[2-(benzyloxy)naphthalen-1-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B496353
M. Wt: 417.5g/mol
InChI Key: DKZSQMVBGWORRS-UHFFFAOYSA-N
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Description

4-amino-N-[2-({[2-(benzyloxy)naphthalen-1-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[2-({[2-(benzyloxy)naphthalen-1-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring and subsequent functionalization. One common method involves the reaction of 2-(benzyloxy)-1-naphthaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[2-({[2-(benzyloxy)naphthalen-1-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and carboxamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

4-amino-N-[2-({[2-(benzyloxy)naphthalen-1-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive molecule with antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 4-amino-N-[2-({[2-(benzyloxy)naphthalen-1-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-[2-(diethylamino)ethyl]benzamide
  • 2-amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile

Uniqueness

4-amino-N-[2-({[2-(benzyloxy)naphthalen-1-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide stands out due to its unique combination of an oxadiazole ring with a benzyloxy-naphthyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Properties

Molecular Formula

C23H23N5O3

Molecular Weight

417.5g/mol

IUPAC Name

4-amino-N-[2-[(2-phenylmethoxynaphthalen-1-yl)methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C23H23N5O3/c24-22-21(27-31-28-22)23(29)26-13-12-25-14-19-18-9-5-4-8-17(18)10-11-20(19)30-15-16-6-2-1-3-7-16/h1-11,25H,12-15H2,(H2,24,28)(H,26,29)

InChI Key

DKZSQMVBGWORRS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CNCCNC(=O)C4=NON=C4N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CNCCNC(=O)C4=NON=C4N

Origin of Product

United States

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